
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and an azetidine ring, which contribute to its unique chemical properties.
準備方法
The synthesis of Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Methoxylation: Addition of a methoxy group to the phenoxy ring.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Esterification: Introduction of the tert-butyl ester group.
The reaction conditions for these steps may vary, but common reagents include bromine, methanol, and tert-butyl alcohol. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the methoxy group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to these targets, while the azetidine ring may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate include:
(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester: Similar structure but lacks the azetidine ring.
tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate: Contains a carbamate group instead of the azetidine ring.
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate: Similar structure with slight variations in the ester group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the azetidine ring, which may confer distinct chemical and biological properties.
特性
分子式 |
C15H20BrNO4 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC名 |
tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-8-11(9-17)20-13-7-10(16)5-6-12(13)19-4/h5-7,11H,8-9H2,1-4H3 |
InChIキー |
FEDHTOLFDQLTMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



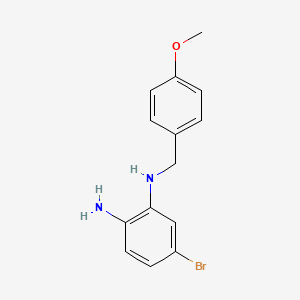
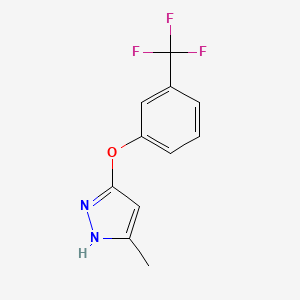

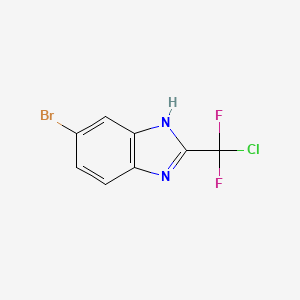
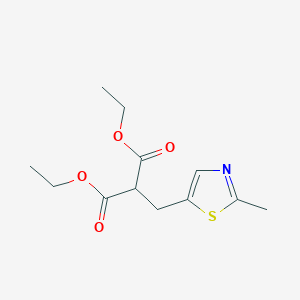

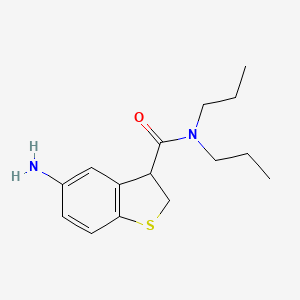



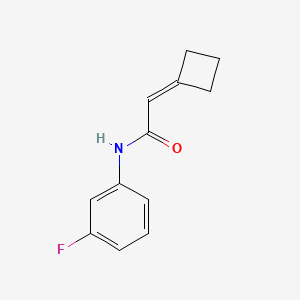
![1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol](/img/structure/B8442789.png)
![2-[(4-Chloro)pyridin-2-ylamino]-1-methyl-4-nitrobenzene](/img/structure/B8442807.png)
